5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
Descripción
This pyrimidine derivative features a 5-methoxy group, a 4-[(4-methoxyphenyl)sulfanyl] substituent, and a 2-(methylsulfanyl) group.
Propiedades
IUPAC Name |
5-methoxy-4-(4-methoxyphenyl)sulfanyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-16-9-4-6-10(7-5-9)19-12-11(17-2)8-14-13(15-12)18-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRPTWAHLQYRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Position and Heterocyclic Core Variations
5-Methoxy-4-[(2-Methoxyphenyl)Sulfanyl]-2-(2-Pyridinyl)Pyrimidine (C₁₇H₁₅N₃O₂S)
- Key Differences :
- Substituent position: 2-Methoxyphenyl vs. 4-methoxyphenyl in the target compound.
- Heterocyclic core: Pyridinyl at position 2 replaces the methylsulfanyl group.
- Impact: The 2-methoxyphenyl group introduces steric hindrance and alters electronic distribution. Higher predicted boiling point (385.9°C) and density (1.32 g/cm³) due to increased polarity.
6-Methylsulfanyl-4H-Pyrimido[1,6-a]Pyrimidin-4-One (C₈H₇N₃OS)
- Key Differences: Bicyclic pyrimido-pyrimidinone core vs. monocyclic pyrimidine. Intramolecular S···O interaction (2.534 Å) stabilizes the conformation.
- Reduced solubility compared to the target compound due to planar aromaticity.
Functional Group Modifications
Ethyl 4-[(4-Methylphenyl)Sulfanyl]-2-Phenyl-5-Pyrimidinecarboxylate (C₂₁H₁₈N₂O₂S)
- Key Differences :
- Carboxylate ester at position 5 replaces the methoxy group.
- 4-Methylphenyl vs. 4-methoxyphenyl sulfanyl group.
- Impact :
- Ester group increases electrophilicity, making the compound prone to hydrolysis.
- Methyl substituent reduces polarity compared to methoxy, lowering solubility in polar solvents.
Ethyl 4-Methyl-2-(Methylsulfanyl)-6-[(4-Phenoxyphenyl)Amino]Pyrimidine-5-Carboxylate (C₂₂H₂₃N₃O₃S)
- Key Differences: Phenoxyphenyl amino group at position 6 introduces hydrogen-bonding capacity.
Halogen and Sulfonamide Derivatives
N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)-4-Methylbenzenesulfonamide (C₂₃H₂₅BrN₄O₃S₂)
- Key Differences :
- Bromine atom at position 5 and sulfonamide group.
- Impact :
- Bromine increases molecular weight (549.50 g/mol) and may facilitate halogen bonding in protein interactions.
- Sulfonamide enhances acidity (pKa ~1–2) and solubility in aqueous media.
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
- Substituent Position : The 4-methoxyphenyl group in the target compound optimizes electronic effects and steric accessibility compared to 2-methoxyphenyl derivatives .
- Functional Groups : Methylsulfanyl and methoxy groups balance lipophilicity and moderate polarity, favoring membrane permeability. Esters or sulfonamides introduce reactivity or solubility trade-offs .
- Structural Rigidity: Bicyclic cores (e.g., pyrimido-pyrimidinones) improve stability but reduce solubility, whereas monocyclic pyrimidines offer synthetic versatility .
Q & A
Q. Optimization Table :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF or THF | +15–20% |
| Temperature | 70°C | +10% |
| Catalyst | DMAP (4-dimethylaminopyridine) | +5–8% |
Side reactions (e.g., over-oxidation of sulfanyl groups) must be monitored via TLC .
Advanced: How do computational methods aid in predicting reaction pathways for modifying the sulfanyl substituents?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Reactivity : Electron density maps identify nucleophilic/electrophilic sites on the pyrimidine ring.
- Transition States : Energy barriers for sulfanyl substitution reactions (e.g., replacing methylsulfanyl with aryl groups).
- Solvent Effects : COSMO-RS simulations predict solvation energies in polar vs. nonpolar solvents.
Case Study :
A 2024 study used DFT to optimize the substitution of the 4-methoxyphenylsulfanyl group with a pyridinyl moiety, reducing experimental trial runs by 40% .
Advanced: How can contradictory NMR data (theoretical vs. experimental) be resolved for this compound?
Answer:
Discrepancies often arise from:
- Dynamic Effects : Conformational flexibility of the sulfanyl groups causing averaged signals. Use variable-temperature NMR to "freeze" rotamers.
- Solvent Artifacts : CDCl₃ vs. DMSO-d₆ may shift proton signals by 0.1–0.3 ppm.
- Coupling Constants : Compare experimental -values with DFT-predicted dihedral angles.
Example :
A 2023 study found that DFT overestimated aromatic proton shifts by 0.2 ppm due to neglecting π-stacking in the solid state. X-ray crystallography resolved the ambiguity .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial activity?
Answer:
Methodology :
Derivatization : Synthesize analogs with varied sulfanyl/methoxy groups.
Biological Assays : Minimum Inhibitory Concentration (MIC) against Gram-positive/negative bacteria.
Computational SAR : Molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase).
Key Finding :
Replacing the 4-methoxyphenylsulfanyl group with a 2-pyridinylsulfanyl moiety increased MIC potency by 4-fold against S. aureus, likely due to enhanced π-π stacking with enzyme active sites .
Basic: What safety precautions are critical during synthesis and handling?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to volatile thiol byproducts (e.g., methanethiol).
- Waste Disposal : Neutralize acidic/basic residues before disposal. Sulfur-containing waste requires segregation .
Advanced: How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-donating methoxy groups deactivate the pyrimidine ring toward electrophilic substitution but enhance nucleophilic displacement at the sulfanyl sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
